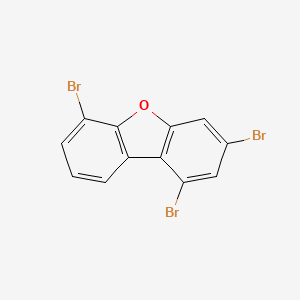
1,3,6-Tribromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound. It is characterized by the presence of three bromine atoms attached to the dibenzofuran structure at positions 1, 3, and 6. This compound has a molecular formula of C12H5Br3O and a molecular weight of 404.879 g/mol . Dibenzofuran itself is known for its stability and is used in various industrial applications, including as a heat transfer agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6-Tribromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine or brominating agents under controlled conditions. One common method involves the use of tribromoisocyanuric acid as a brominating agent, which provides a stable and efficient means of introducing bromine atoms into the dibenzofuran structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using dibenzofuran as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced brominating agents can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as tribromoisocyanuric acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted dibenzofuran derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,3,6-Tribromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,6-tribromo-dibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic and nucleophilic reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,3,6-Tribromo-dibenzofuran can be compared with other brominated dibenzofuran derivatives, such as:
- 1,2,4-Tribromo-dibenzofuran
- 1,3,5-Tribromo-dibenzofuran
- 1,2,3-Tribromo-dibenzofuran
These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
617707-40-1 |
|---|---|
Molekularformel |
C12H5Br3O |
Molekulargewicht |
404.88 g/mol |
IUPAC-Name |
1,3,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-9(15)11-7-2-1-3-8(14)12(7)16-10(11)5-6/h1-5H |
InChI-Schlüssel |
ZTEWKNDHEZKDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
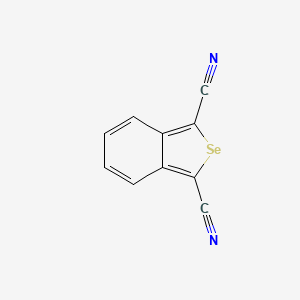
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
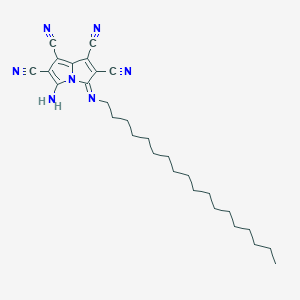
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
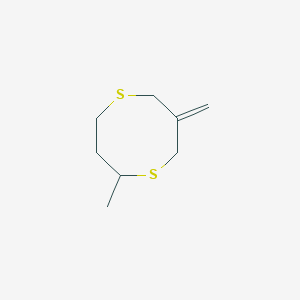
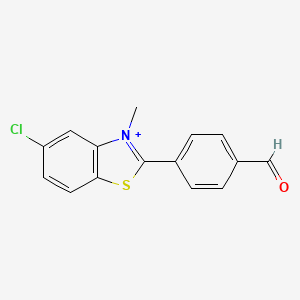

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)


![[(3S,7S,8R,9S,10R,13S,14S)-7-tert-butylperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14235798.png)
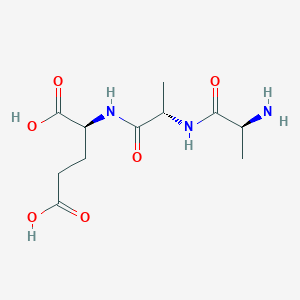
![2-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14235804.png)
